Cas no 1702010-58-9 (4,5-Dichloro-2-(2-fluoroethoxy)aniline)

4,5-Dichloro-2-(2-fluoroethoxy)aniline 化学的及び物理的性質
名前と識別子
-
- EN300-1144044
- 4,5-Dichloro-2-(2-fluoroethoxy)aniline
- 1702010-58-9
-
- インチ: 1S/C8H8Cl2FNO/c9-5-3-7(12)8(4-6(5)10)13-2-1-11/h3-4H,1-2,12H2
- InChIKey: AXMJEVCCHSJWBZ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1)OCCF)N)Cl
計算された属性
- 精确分子量: 222.9966974g/mol
- 同位素质量: 222.9966974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2.8
4,5-Dichloro-2-(2-fluoroethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144044-10.0g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1144044-5g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1144044-0.1g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1144044-2.5g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1144044-5.0g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1144044-1g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1144044-1.0g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1144044-0.05g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1144044-0.5g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1144044-0.25g |
4,5-dichloro-2-(2-fluoroethoxy)aniline |
1702010-58-9 | 95% | 0.25g |
$840.0 | 2023-10-26 |
4,5-Dichloro-2-(2-fluoroethoxy)aniline 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
4,5-Dichloro-2-(2-fluoroethoxy)anilineに関する追加情報
Introduction to 4,5-Dichloro-2-(2-fluoroethoxy)aniline (CAS No. 1702010-58-9)
4,5-Dichloro-2-(2-fluoroethoxy)aniline (CAS No. 1702010-58-9) is a versatile compound with significant applications in the fields of chemical and pharmaceutical research. This aromatic amine features a unique combination of chlorine and fluorine substituents, which contribute to its distinct chemical properties and potential biological activities. In this comprehensive introduction, we will delve into the structural characteristics, synthesis methods, and recent research advancements involving this compound.
The molecular structure of 4,5-Dichloro-2-(2-fluoroethoxy)aniline is characterized by a benzene ring substituted with two chlorine atoms at the 4 and 5 positions and a fluoroethoxy group at the 2 position. The presence of these substituents imparts specific electronic and steric effects that influence the compound's reactivity and stability. The fluoroethoxy group, in particular, introduces additional complexity due to the electronegativity of fluorine, which can modulate the electronic distribution around the aromatic ring.
Synthesis of 4,5-Dichloro-2-(2-fluoroethoxy)aniline typically involves a multi-step process. One common approach is to start with 4,5-dichloroaniline and introduce the fluoroethoxy group through a substitution reaction. This can be achieved using various reagents such as alkyl halides or alcohols in the presence of a suitable base. Recent studies have explored more efficient and environmentally friendly methods for this synthesis, such as using microwave-assisted reactions or green solvents to enhance yield and reduce by-products.
In terms of its applications, 4,5-Dichloro-2-(2-fluoroethoxy)aniline has shown promise in various areas of pharmaceutical research. One notable application is in the development of new drugs for treating neurological disorders. The unique combination of chlorine and fluorine substituents can influence the compound's ability to cross the blood-brain barrier and interact with specific receptors or enzymes. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent activity against certain neurotransmitter receptors, making them potential candidates for drug development.
Beyond its pharmaceutical applications, 4,5-Dichloro-2-(2-fluoroethoxy)aniline has also been investigated for its use in materials science. The presence of halogen substituents can enhance the compound's thermal stability and mechanical properties when incorporated into polymers or other materials. This makes it an attractive candidate for developing advanced materials with improved performance characteristics.
The biological activity of 4,5-Dichloro-2-(2-fluoroethoxy)aniline has been a subject of extensive research in recent years. Studies have shown that this compound can exhibit anti-inflammatory and antioxidant properties, which are crucial for addressing various health conditions. For example, in vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease (COPD).
In addition to its direct biological effects, 4,5-Dichloro-2-(2-fluoroethoxy)aniline has also been explored as a building block for synthesizing more complex molecules with enhanced biological activities. By modifying the substituents on the aromatic ring or introducing additional functional groups, researchers can fine-tune the properties of these derivatives to achieve desired therapeutic effects. This approach has led to the development of several promising drug candidates that are currently undergoing preclinical testing.
The environmental impact of 4,5-Dichloro-2-(2-fluoroethoxy)aniline is another important consideration in its use and development. While it is not classified as a hazardous substance under current regulations, efforts are being made to ensure its safe handling and disposal to minimize any potential environmental risks. Green chemistry principles are increasingly being applied to its synthesis to reduce waste generation and improve sustainability.
In conclusion, 4,5-Dichloro-2-(2-fluoroethoxy)aniline (CAS No. 1702010-58-9) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs and advanced materials. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in modern scientific endeavors.
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